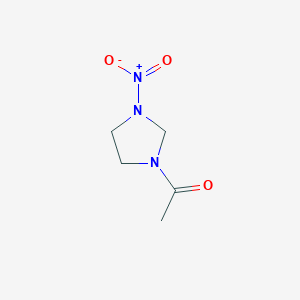![molecular formula C50H32FeO4P2 B13805624 (R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a ferrocene core flanked by two dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin moieties, making it a subject of interest in organometallic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphorus atoms in the dioxaphosphepin moieties can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus centers under mild conditions.
Major Products
Oxidation: Oxidation of the ferrocene core results in the formation of ferrocenium salts.
Substitution: Substitution reactions yield various phosphine derivatives depending on the nucleophile used.
科学的研究の応用
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Explored for its potential in creating high refractive index materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
作用機序
The mechanism of action of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The ferrocene core can undergo redox reactions, making it useful in electronic applications. The dioxaphosphepin moieties can interact with biological molecules, potentially enabling targeted drug delivery.
類似化合物との比較
Similar Compounds
- ®-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
- Dinaphtho[2,1-b:1′,2′-d]thiophenes
Uniqueness
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene stands out due to its ferrocene core, which imparts unique redox properties, and its dioxaphosphepin moieties, which offer versatile reactivity. This combination of features makes it particularly valuable in catalysis and materials science.
特性
分子式 |
C50H32FeO4P2 |
|---|---|
分子量 |
814.6 g/mol |
InChI |
InChI=1S/2C25H16O2P.Fe/c2*1-5-11-20-17(7-1)14-16-23-24(20)22-15-13-18-8-2-6-12-21(18)25(22)27-28(26-23)19-9-3-4-10-19;/h2*1-16H; |
InChIキー |
ZEKPVZIAEOXWNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


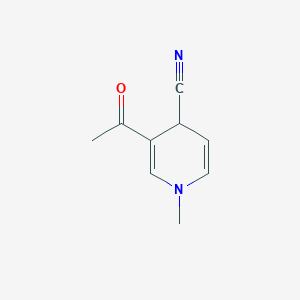
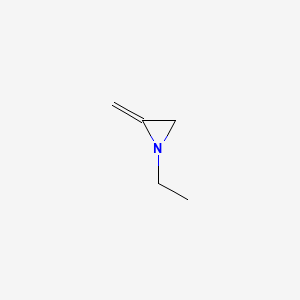
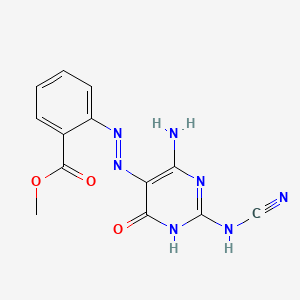
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
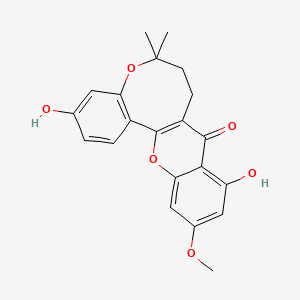
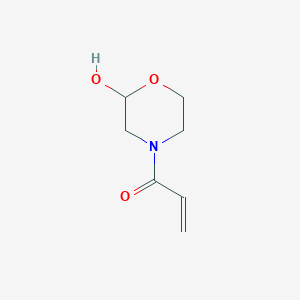
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

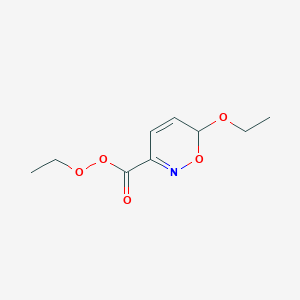
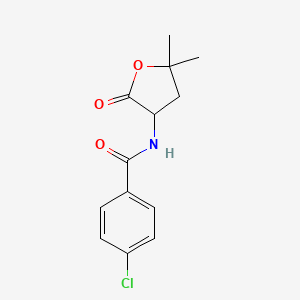
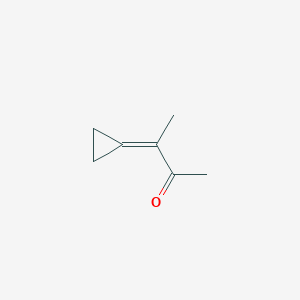
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
